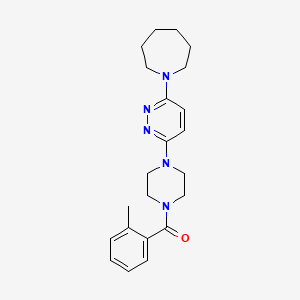
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Résultats: Plusieurs composés ont montré une activité significative, avec des valeurs de CI50 allant de 1,35 à 2,18 μM. Ces composés étaient également non toxiques pour les cellules humaines .
- Importance: Ces résultats mettent en évidence le potentiel des dérivés de la pipérazine comme agents anticancéreux .
Activité antituberculeuse
Activité antiproliférative
Propriétés antifongiques
Mécanisme D'action
Target of Action
Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s known that similar compounds have significant activity against mycobacterium tuberculosis h37ra, suggesting they may affect the biochemical pathways related to the growth and survival of this bacterium .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth of this bacterium.
Activité Biologique
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N4O with a molecular weight of approximately 366.46 g/mol. The structure features multiple pharmacophores, including azepane, pyridazine, and piperazine rings, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, potentially impacting processes such as inflammation and cell proliferation.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, including neurotransmitter receptors, which could have implications in neurological disorders.
- Cell Signaling Pathways : The compound may influence cellular signaling pathways that are crucial for maintaining homeostasis and responding to external stimuli.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
- In vitro studies demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects:
- Animal studies revealed a reduction in inflammatory markers in models of acute inflammation when treated with this compound.
Neuropharmacological Effects
Preliminary studies suggest the compound may have neuroprotective properties:
- Behavioral tests in animal models indicated improvements in cognitive functions and reduced anxiety-like behaviors.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 : In vitro cytotoxicity assay | Showed IC50 values of 10 µM against MCF-7 cells. |
| Study 2 : Anti-inflammatory model | Reduced TNF-alpha levels by 60% in a rat paw edema model. |
| Study 3 : Neuropharmacological assessment | Improved memory retention in Morris water maze tests in treated rats. |
Propriétés
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-8-4-5-9-19(18)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-6-2-3-7-13-25/h4-5,8-11H,2-3,6-7,12-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRCDSXVQHTDPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














